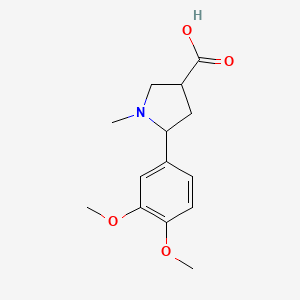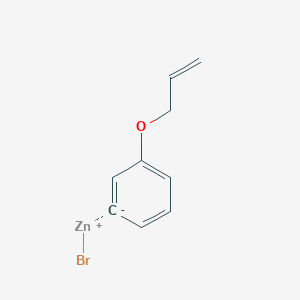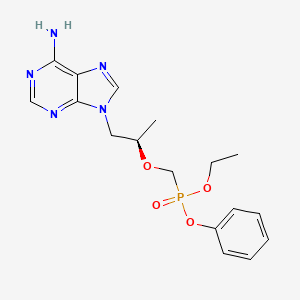
Ethyl phenyl ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate is a complex organic compound that features a purine base, an ethyl group, and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate typically involves multiple steps, including the formation of the purine base, the attachment of the ethyl group, and the incorporation of the phosphonate group. Common reagents used in these reactions include phosphonic acid derivatives, ethyl halides, and purine precursors. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonate group.
Reduction: Reduction reactions can modify the purine base or the phosphonate group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce new functional groups onto the purine base or the ethyl group.
Applications De Recherche Scientifique
Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids, potentially affecting DNA and RNA synthesis. The phosphonate group can inhibit certain enzymes, leading to changes in cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Ethyl phenyl ((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
- **Ethyl phenyl ((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate ester
- **Ethyl phenyl ((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate amide
Uniqueness
Ethyl phenyl (((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nucleic acids and enzymes makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H22N5O4P |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
9-[(2R)-2-[[ethoxy(phenoxy)phosphoryl]methoxy]propyl]purin-6-amine |
InChI |
InChI=1S/C17H22N5O4P/c1-3-25-27(23,26-14-7-5-4-6-8-14)12-24-13(2)9-22-11-21-15-16(18)19-10-20-17(15)22/h4-8,10-11,13H,3,9,12H2,1-2H3,(H2,18,19,20)/t13-,27?/m1/s1 |
Clé InChI |
GHCOFJJXNRFRDF-YAIASZBKSA-N |
SMILES isomérique |
CCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
SMILES canonique |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)
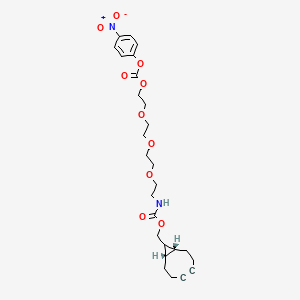


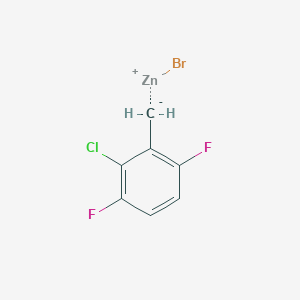

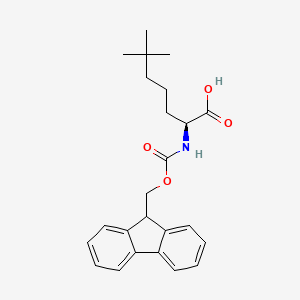
![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)

